1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride
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Overview
Description
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a piperidine ring, and a dioxolo group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Group: This step involves the cyclization of a catechol derivative with formaldehyde under acidic conditions to form the dioxolo ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.
Formation of the Final Compound: The final step involves the acylation of the quinoline intermediate with 4-methylbenzoyl chloride, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-(4-chlorobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride
- 1-[7-(4-methoxybenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride
- 1-[7-(4-fluorobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride
Uniqueness
1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(4-methylphenyl)-(8-piperidin-1-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3.ClH/c1-15-5-7-16(8-6-15)23(26)18-13-24-19-12-21-20(27-14-28-21)11-17(19)22(18)25-9-3-2-4-10-25;/h5-8,11-13H,2-4,9-10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASPKSVFDDIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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